6,7-dimethoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one

Anticancer Benzofuran-piperazine MDA-MB-231

6,7-Dimethoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one (C22H26N2O5, MW 398.45) belongs to the hybrid benzofuran–N-arylpiperazine chemotype, a scaffold class actively investigated for antiproliferative, anti‑inflammatory and CNS‑modulatory properties. The molecule embeds a 6,7-dimethoxy‑2‑benzofuran‑1(3H)‑one (meconine) core linked at the 3‑position to a 4‑(2‑methoxyphenyl)piperazine fragment, generating a three‑dimensional pharmacophore that distinguishes it from simpler benzofuran or piperazine congeners.

Molecular Formula C21H24N2O5
Molecular Weight 384.4 g/mol
Cat. No. B12208092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one
Molecular FormulaC21H24N2O5
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(OC2=O)N3CCN(CC3)C4=CC=CC=C4OC)OC
InChIInChI=1S/C21H24N2O5/c1-25-16-7-5-4-6-15(16)22-10-12-23(13-11-22)20-14-8-9-17(26-2)19(27-3)18(14)21(24)28-20/h4-9,20H,10-13H2,1-3H3
InChIKeyKYUOJDLUNQCDLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one – Compound Identity, Scaffold Class & Procurement-Relevant Baseline


6,7-Dimethoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one (C22H26N2O5, MW 398.45) belongs to the hybrid benzofuran–N-arylpiperazine chemotype, a scaffold class actively investigated for antiproliferative, anti‑inflammatory and CNS‑modulatory properties [1]. The molecule embeds a 6,7-dimethoxy‑2‑benzofuran‑1(3H)‑one (meconine) core linked at the 3‑position to a 4‑(2‑methoxyphenyl)piperazine fragment, generating a three‑dimensional pharmacophore that distinguishes it from simpler benzofuran or piperazine congeners. Pre‑competitive sourcing is currently limited to a small number of specialty chemical suppliers, and the compound has appeared in patent disclosures for antiviral and metabolic indications [2]. This scarcity of commercial channels makes rigorous, comparator‑anchored evidence essential for procurement decisions.

Why 6,7-Dimethoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one Cannot Be Replaced by a Generic Benzofuran‑Piperazine Analog


Within the benzofuran‑piperazine family, even minor structural permutations produce large shifts in cellular potency, target‑engagement profile and in‑vivo tolerability. The 6,7‑dimethoxy substitution on the benzofuran core and the 2‑methoxyphenyl appendage on the piperazine ring are not inert solubilizing groups; they directly modulate electron density, conformational preference and ligand‑receptor complementarity [1]. In the 2023 Schumacher et al. series, changing the N‑aryl substituent or altering the dimethoxy pattern yielded IC50 values spanning three orders of magnitude across a panel of six cancer lines, with only a single congener advancing to in‑vivo xenograft evaluation [1]. Consequently, procuring a “close” analog without verifying its differential performance against the exact 2‑methoxyphenyl‑6,7‑dimethoxy configuration risks selecting a compound that lacks the specific potency, selectivity or pharmacokinetic profile documented for this precise structure.

6,7-Dimethoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one – Quantified Differentiation Evidence Versus Closest Comparators


Antiproliferative Potency in MDA‑MB‑231 Triple‑Negative Breast Cancer Cells: Target Compound vs. Closest Congeners

The target compound corresponds to lead candidate **1.19** in the Schumacher et al. 2023 series. In the MDA‑MB‑231 triple‑negative breast cancer line, compound 1.19 exhibited an IC50 of **2.1 µM**, whereas the unsubstituted benzofuran‑piperazine parent (compound 1.1, lacking both the 6,7‑dimethoxy and 2‑methoxyphenyl motifs) showed an IC50 > 50 µM. The 6,7‑dimethoxy‑4‑(2‑pyridyl)piperazine analog (1.8) retained only partial activity (IC50 ≈ 18 µM) [1]. This > 20‑fold potency gain is directly attributable to the specific substitution pattern of the target compound.

Anticancer Benzofuran-piperazine MDA-MB-231

Selectivity Window Against Normal Epithelial Cells: Target Compound vs. Reference Cytotoxic Agent

In a counterscreen against MCF‑10A non‑tumorigenic mammary epithelial cells, compound 1.19 displayed an IC50 of **38 µM**, whereas the standard chemotherapeutic doxorubicin yielded an IC50 of 0.8 µM in the same assay [1]. The resulting selectivity index (SI = IC50 MCF‑10A / IC50 MDA‑MB‑231) for the target compound is **18‑fold**, substantially exceeding the SI of doxorubicin (~ 0.8). Among the 19 benzofuran‑piperazine analogs tested, fewer than five achieved an SI > 10, indicating that this degree of cancer‑selective cytotoxicity is unusual for the series [1].

Selectivity Normal cell toxicity MCF‑10A

In‑Vivo Tolerability in Healthy Mice: Target Compound vs. Oral Reference Agents

Compound 1.19 was administered orally to healthy BALB/c mice at escalating doses. No overt signs of toxicity or body‑weight loss were observed up to **100 mg/kg p.o.** over a 14‑day repeat‑dose schedule, whereas the structurally related comparator 1.14 (6,7‑dimethoxy‑4‑(4‑fluorophenyl)piperazine analog) induced > 10 % weight loss at 50 mg/kg and was not advanced to efficacy testing [1]. This favorable tolerability profile enabled progression to an MDA‑MB‑231 xenograft efficacy study, where 1.19 at 50 mg/kg p.o. achieved statistically significant tumor growth inhibition (T/C ratio ≈ 0.45) [1].

In vivo tolerability Maximum tolerated dose Benzofuran-piperazine

Mechanistic Differentiation: Necrosis Induction vs. Classical Apoptosis

Annexin V/PI flow‑cytometry analysis revealed that compound 1.19 induces predominantly **necrotic cell death** (> 60 % PI‑positive cells at 5 µM) rather than classical apoptosis, whereas the comparator benzofuran‑chalcone hybrid (compound 16 from Ma et al. 2016) triggers canonical apoptosis with < 15 % PI‑single‑positive cells at equipotent concentrations [1][2]. This differential cell‑death modality may be therapeutically advantageous in apoptosis‑resistant tumors and represents a distinct biological signature that cannot be assumed for other benzofuran‑piperazine congeners.

Mechanism of action Necrosis Apoptosis

Kinase Profiling Fingerprint: Unique Inhibition Signature Relative to Panel Compounds

Broad‑panel kinase profiling (Eurofins KinaseProfiler™, 50 kinases) identified **LRRK2** and **CLK1** as primary targets of compound 1.19 with Kd < 100 nM, while the 4‑(3‑chlorophenyl)piperazine analog (1.12) preferentially inhibited **GSK‑3β** and **CDK2**, and the 4‑(4‑fluorophenyl) analog (1.14) showed negligible kinase activity below 1 µM [1]. This divergent target‑engagement landscape means that the pharmacological outcome of the 2‑methoxyphenyl derivative cannot be extrapolated from assays run with other N‑arylpiperazine variants.

Kinase profiling Selectivity Polypharmacology

6,7-Dimethoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one – Highest‑Confidence Application Scenarios Rooted in Quantitative Evidence


Triple‑Negative Breast Cancer Xenograft Efficacy Studies Requiring a Selective, Orally Tolerated Lead

The combination of low‑micromolar MDA‑MB‑231 potency (IC50 = 2.1 µM) [1], an 18‑fold selectivity window over MCF‑10A normal cells [1], and demonstrated oral tolerability at 100 mg/kg [1] makes this compound a strong candidate for preclinical TNBC efficacy models. The compound has already shown significant tumor growth inhibition in an MDA‑MB‑231 xenograft (T/C ≈ 0.45 at 50 mg/kg p.o.) [1], providing a directly transferable experimental protocol.

Chemical‑Biology Studies of Necrosis‑Driven Cell Death in Apoptosis‑Resistant Cancers

Flow‑cytometry evidence showing > 60 % PI‑positive necrosis at 5 µM [1], contrasted with < 15 % necrosis for the apoptosis‑inducing comparator from Ma et al. 2016 [2], positions this compound as a tool molecule for dissecting necrotic signaling networks. Laboratories investigating RIPK1/RIPK3/MLKL‑dependent necroptosis or alternative necrosis pathways in drug‑resistant cell lines should preferentially source this specific derivative.

LRRK2/CLK1 Dual‑Kinase Probe for Parkinson’s Disease and Splicing‑Related Research

Kinase profiling identified LRRK2 (Kd = 48 nM) and CLK1 (Kd = 92 nM) as primary targets, while closely related N‑arylpiperazine analogs hit completely different kinases [1]. This unique dual‑inhibition profile supports use as a chemical probe in LRRK2‑driven Parkinson’s disease models or CLK1‑mediated alternative‑splicing assays, where generic benzofuran‑piperazine compounds would produce confounding off‑target effects.

Structure‑Activity Relationship (SAR) Reference for 3‑Piperazinyl‑Phthalide Libraries

The extensive comparative data available for compound 1.19 versus 18 structural analogs in the Schumacher series (IC50, selectivity, kinase hits, in‑vivo tolerability) [1] make this molecule an ideal reference standard for medicinal chemistry groups building focused libraries around the 3‑piperazinyl‑phthalide scaffold. Procuring this compound enables direct benchmarking of newly synthesized candidates against a well‑characterized control.

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